4'-(dimethylamino)-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde

Catalog No.
S6743319
CAS No.
2363714-02-5
M.F
C15H15NO2
M. Wt
241.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-(dimethylamino)-3-hydroxy-[1,1'-biphenyl]-4-car...

CAS Number

2363714-02-5

Product Name

4'-(dimethylamino)-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde

IUPAC Name

4-[4-(dimethylamino)phenyl]-2-hydroxybenzaldehyde

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

InChI

InChI=1S/C15H15NO2/c1-16(2)14-7-5-11(6-8-14)12-3-4-13(10-17)15(18)9-12/h3-10,18H,1-2H3

InChI Key

FCQTVDUYUSQEFK-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O

4'-(Dimethylamino)-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde, also known by its chemical name and CAS number 173991-06-5, is an organic compound with the molecular formula C15H15NO. This compound features a biphenyl structure with a dimethylamino group and a hydroxyl group attached to one of the phenyl rings, along with an aldehyde functional group. Its molecular weight is approximately 225.29 g/mol. The presence of the dimethylamino group suggests potential applications in medicinal chemistry, particularly in drug design and development.

Typical of aldehydes and aromatic compounds. Notable reactions include:

  • Nucleophilic Addition: The aldehyde group can react with nucleophiles such as alcohols or amines to form hemiacetals or amines, respectively.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization at various positions on the rings.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

4'-(Dimethylamino)-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde has been studied for its biological activities, particularly in relation to its potential as a pharmaceutical agent. Compounds with similar structures are often investigated for their interactions with biological targets such as enzymes or receptors. Preliminary studies may suggest activity against certain types of cancer cells or as inhibitors of specific enzymes, although detailed biological assays are required for conclusive evidence.

The synthesis of 4'-(dimethylamino)-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde can be achieved through several methods:

  • Suzuki Coupling Reaction: This method involves the coupling of 4-iodobenzaldehyde with 4-(N,N-dimethylamino)phenylboronic acid using a palladium catalyst.
  • Reduction of Precursors: Starting materials containing nitro or halogen groups can be reduced or modified to yield the target compound through a series of chemical transformations.
  • Functional Group Transformations: Existing compounds can be modified through various reactions (e.g., nitration followed by reduction) to introduce the necessary functional groups.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound in designing drugs targeting specific biological pathways.
  • Material Science: The unique properties of biphenyl derivatives make them suitable for use in organic electronics and photonic devices.
  • Chemical Research: It can be used as a reagent in organic synthesis and as a standard in analytical chemistry.

Interaction studies involving 4'-(dimethylamino)-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde focus on its binding affinity to various biological macromolecules. These studies can include:

  • Docking Studies: Computational methods to predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: Laboratory tests to evaluate the biological activity of the compound against cell lines or isolated enzymes.
  • Toxicology Studies: Assessing the safety profile and potential side effects when interacting with biological systems.

Several compounds share structural similarities with 4'-(dimethylamino)-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-DimethylaminobenzaldehydeContains dimethylamino and aldehyde groupsSimpler structure; used in dye synthesis
4-HydroxybenzaldehydeHydroxyl and aldehyde groups without dimethylamineLacks nitrogen functionality
2-Amino-3-hydroxy-[1,1'-biphenyl]-4-carbaldehydeAmino group instead of dimethylaminoPotentially different biological activity
N,N-Dimethyl-4-amino-benzaldehydeDimethylamine and amino groupsMore basic properties due to amino functionality

These compounds highlight the diversity within biphenyl derivatives while emphasizing the unique combination of functional groups present in 4'-(dimethylamino)-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde that may influence its chemical reactivity and biological activity.

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

241.110278721 g/mol

Monoisotopic Mass

241.110278721 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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